molecular formula C13H7BrClNO3 B13885484 (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone

(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone

Cat. No.: B13885484
M. Wt: 340.55 g/mol
InChI Key: NOZOQPMNNKVZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone typically involves the reaction of 2-bromo-4-nitrobenzoyl chloride with 2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Reduction: Formation of (2-Amino-4-nitrophenyl)-(2-chlorophenyl)methanone.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structure may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and a nitro group can influence its binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-nitrophenyl)-(2-fluorophenyl)methanone
  • (2-Bromo-4-nitrophenyl)-(2-methylphenyl)methanone
  • (2-Bromo-4-nitrophenyl)-(2-iodophenyl)methanone

Uniqueness

(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is unique due to the combination of bromine, chlorine, and nitro substituents on the phenyl rings. This combination imparts distinct chemical and physical properties, such as reactivity and stability, which can be leveraged in various applications. The presence of multiple halogen atoms also enhances its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H7BrClNO3

Molecular Weight

340.55 g/mol

IUPAC Name

(2-bromo-4-nitrophenyl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C13H7BrClNO3/c14-11-7-8(16(18)19)5-6-9(11)13(17)10-3-1-2-4-12(10)15/h1-7H

InChI Key

NOZOQPMNNKVZJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.